

ERDRP-0519: A Non-Nucleoside Inhibitor Targeting the Measles Virus Polymerase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ERDRP-0519

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ERDRP-0519 is a potent, orally bioavailable non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), representing a significant advancement in the development of antiviral therapeutics for measles.[1][2][3] This small molecule demonstrates nanomolar efficacy against multiple MeV genotypes by employing a unique mechanism of action that locks the viral polymerase in a pre-initiation conformation, thereby halting all viral RNA synthesis.[1][4] Preclinical studies in non-human primates have demonstrated its potential to prevent measles-associated disease and reduce viral shedding, highlighting its promise as a clinical candidate for both prophylactic and therapeutic use.[5] This technical guide provides a comprehensive overview of **ERDRP-0519**, detailing its mechanism of action, antiviral activity, pharmacokinetic profile, and the experimental methodologies used in its characterization.

Introduction

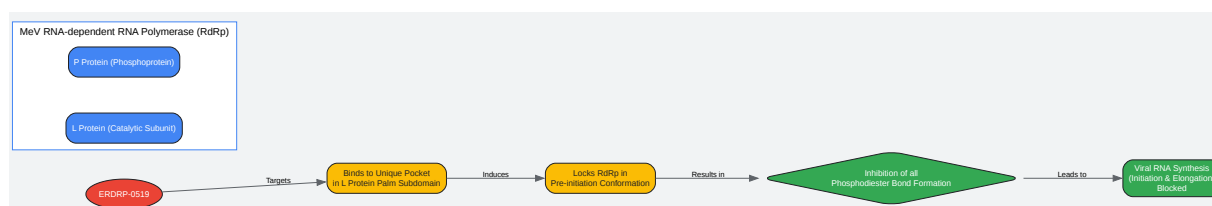
Measles remains a significant cause of morbidity and mortality worldwide, particularly in non-vaccinated populations.[1][2] Despite the availability of a safe and effective vaccine, outbreaks continue to occur, underscoring the need for effective antiviral therapies.[5] **ERDRP-0519** emerged from high-throughput screening as a lead compound with potent and specific activity against morbilliviruses.[1][5] As a non-nucleoside inhibitor, it targets the viral RdRp, an enzyme

essential for viral replication and transcription, making it an attractive target for antiviral drug development.[1][6]

Mechanism of Action

ERDRP-0519 functions as an allosteric inhibitor of the MeV RdRp, which is a complex of the large protein (L) and the phosphoprotein (P).[1][7] The L protein harbors the catalytic activity of the polymerase.[2]

Cryo-electron microscopy (cryo-EM) studies have revealed that **ERDRP-0519** binds to a unique pocket within the palm subdomain of the L protein's RdRp domain.[8][9][10] This binding site is adjacent to the conserved catalytic GDN motif.[8][9] By engaging with residues in the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop, **ERDRP-0519** stabilizes the polymerase in a pre-initiation state.[1][2] This conformational lock prevents the template RNA from accessing the active site, thereby inhibiting both the initiation and elongation phases of viral RNA synthesis.[1][3] This mechanism is distinct from that of other known mononegavirus polymerase inhibitors.[1][3]



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Caption: Mechanism of **ERDRP-0519** action on the MeV RdRp.

Quantitative Data

The antiviral activity and pharmacokinetic properties of **ERDRP-0519** have been quantitatively assessed in various studies.

Table 1: In Vitro Efficacy of ERDRP-0519

Assay Type	Virus/Target	Cell Line	Value	Reference
EC50	Measles Virus (various isolates)	Vero	0.07 - 0.3 μ M	[11]
EC50	Measles Virus	-	60 nM	[6]
IC50	de novo RNA synthesis (in vitro RdRP assay)	-	0.15 μ M	[6]
IC50	RNA elongation (in vitro RdRP assay)	-	0.1 μ M	[6]
CC50	-	Vero	> 75 μ M	[11]

Table 2: Single-Dose Oral Pharmacokinetics of ERDRP-0519 in Squirrel Monkeys

Parameter	Value
Dose	50 mg/kg
Formulation	10 mg/ml in poly(ethylene glycol)-200
Cmax	3.27 μ M
Tmax	~2 hours
t1/2	Not explicitly stated in the provided results
Data from a single-dose pharmacokinetic study. [2][11]	

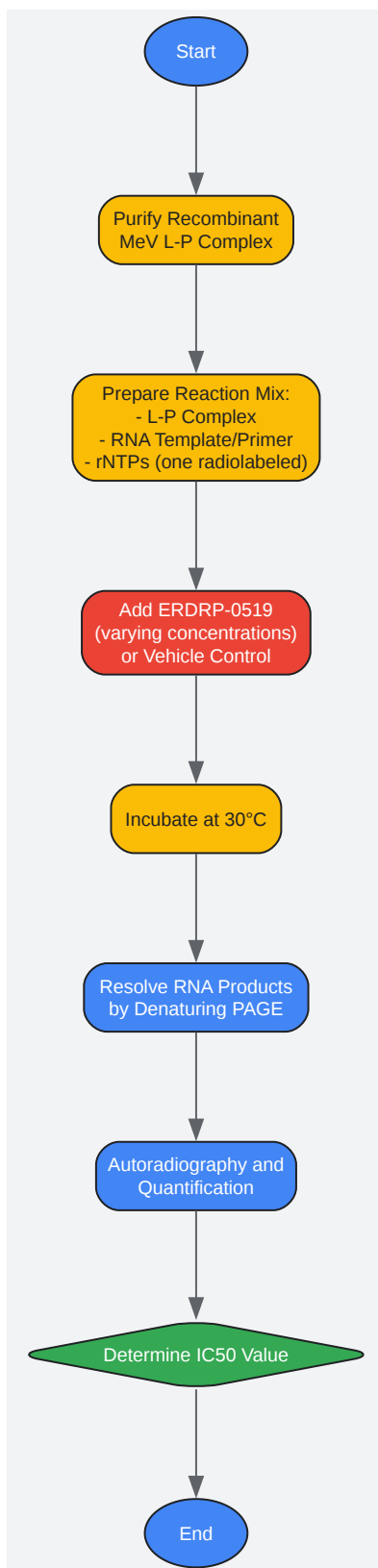
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize **ERDRP-0519**.

In Vitro RdRp Assay

This assay biochemically assesses the inhibitory effect of **ERDRP-0519** on the enzymatic activity of the purified MeV polymerase complex.[\[1\]](#)

- Purification of MeV L and P Proteins: The L and P proteins are typically expressed in insect or mammalian cells and purified using affinity chromatography.[\[1\]](#)
- Assay for de novo Initiation:
 - Purified L-P complexes are incubated with a synthetic 16-mer RNA template containing the MeV promoter region.
 - The reaction mixture includes ribonucleoside triphosphates (rNTPs), with one being radiolabeled (e.g., [α - 32 P]GTP).
 - **ERDRP-0519** at various concentrations or a vehicle control (DMSO) is added to the reaction.
 - Reactions are incubated at 30°C to allow for RNA synthesis.
 - The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
 - The gel is exposed to a phosphor screen, and the amount of synthesized RNA is quantified to determine the IC50 value.[\[6\]](#)
- Assay for Elongation:
 - A pre-annealed primer-template RNA duplex is used as the substrate.
 - The assay is performed as described for de novo initiation.[\[6\]](#)



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Caption: Workflow for the in vitro RdRp assay.

Photoaffinity Cross-linking

This technique is used to identify the physical binding site of **ERDRP-0519** on the MeV L protein.^{[1][2]}

- **Synthesis of a Photoactivatable Probe:** An analog of **ERDRP-0519** is synthesized with a photoactivatable group (e.g., a diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).
- **Binding and Cross-linking:** The purified MeV L-P complex is incubated with the photoaffinity probe. The mixture is then irradiated with UV light, which activates the diazirine group, causing it to form a covalent bond with nearby amino acid residues in the binding pocket.
- **Enrichment of Cross-linked Peptides:** If a clickable probe is used, the reporter tag is attached via click chemistry. The L protein is then digested into peptides (e.g., with trypsin). The biotinylated or clicked peptides are enriched using streptavidin beads or affinity chromatography.
- **Mass Spectrometry Analysis:** The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that were cross-linked to the probe, thereby mapping the binding site.^[2]

Bilayer Interferometry (BLI)

BLI is employed to measure the binding affinity and kinetics of **ERDRP-0519** to the MeV L protein.^[2]

- **Protein Immobilization:** Biotinylated MeV L protein is immobilized on streptavidin-coated biosensors.
- **Association:** The biosensors are dipped into solutions containing various concentrations of **ERDRP-0519**, and the association of the inhibitor to the L protein is measured in real-time as a change in the interference pattern of light reflected from the sensor tip.
- **Dissociation:** The biosensors are then moved to a buffer solution without the inhibitor, and the dissociation of the compound is monitored.

- **Data Analysis:** The association and dissociation curves are fitted to a binding model to determine the equilibrium dissociation constant (KD), as well as the association (kon) and dissociation (koff) rate constants.[2]

Resistance Mutation Mapping

This experimental approach identifies mutations in the viral genome that confer resistance to **ERDRP-0519**, providing further evidence for its target and mechanism of action.[2]

- **Virus Passage in the Presence of Inhibitor:** Measles virus is serially passaged in cell culture in the presence of sub-optimal concentrations of **ERDRP-0519**.
- **Selection of Resistant Variants:** Viruses that can replicate in the presence of the inhibitor are selected for.
- **Genomic Sequencing:** The full genome of the resistant viral variants is sequenced to identify mutations that are not present in the wild-type virus.
- **Reverse Genetics:** The identified mutations are introduced into a recombinant measles virus to confirm that they are responsible for the resistant phenotype.[2]

Conclusion

ERDRP-0519 is a promising clinical candidate for the treatment and prevention of measles. Its novel mechanism of action, potent antiviral activity, and favorable pharmacokinetic profile make it a valuable tool for combating this persistent global health threat. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of **ERDRP-0519** and the development of next-generation antivirals targeting the morbillivirus polymerase. The unique binding site of **ERDRP-0519** on the MeV L protein also presents a previously unrecognized druggable target that could be exploited for the development of inhibitors against other mononegaviruses.[1][2]

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- To cite this document: BenchChem. [ERDRP-0519: A Non-Nucleoside Inhibitor Targeting the Measles Virus Polymerase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607361#erdrp-0519-as-a-non-nucleoside-inhibitor]

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